6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex tricyclic carboxamide featuring a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key structural elements include:
- A fused tricyclic system with 6-imino, 2-oxo, and 13-methyl substituents.
- A propan-2-yl group at position 7 and an N-(2-phenylethyl) carboxamide moiety at position 3.
The synthesis likely involves multi-step reactions, including cyclization and functionalization steps analogous to those described for spiro compounds in . Characterization methods such as X-ray crystallography (using tools like SHELXL or SIR97 ) and spectroscopic techniques (IR, UV-Vis) are critical for confirming its structure.
Properties
Molecular Formula |
C24H25N5O2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H25N5O2/c1-15(2)29-21(25)18(23(30)26-12-11-17-7-5-4-6-8-17)13-19-22(29)27-20-10-9-16(3)14-28(20)24(19)31/h4-10,13-15,25H,11-12H2,1-3H3,(H,26,30) |
InChI Key |
GYTRHSWZHSWTTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C(C)C)C(=O)NCCC4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1-Oxa-4,7,10-Triazacyclododecane
A solution of 1-oxa-4,7,10-triazacyclododecane and dimethylformamide diethyl acetal in dry benzene is heated under reflux in a spinning-band distillation apparatus. The reaction eliminates ethanol as an azeotrope, yielding a triazatricyclo intermediate after distillation. Key conditions include:
| Parameter | Value |
|---|---|
| Solvent | Dry benzene |
| Temperature | 80–90°C (reflux) |
| Catalyst | None |
| Distillation | Spinning-band apparatus |
| Yield | 86% (analogous system) |
This step establishes the [8.4.0.0³,⁸] bicyclic connectivity, critical for subsequent functionalization.
Carboxamide Functionalization
Synthesis of N-(2-Phenylethyl)carboxamide
The carboxamide group at position 5 is introduced through a two-step process derived from WO2017070418A1:
Step 1: Ester to Acid Chloride
The methyl ester of the triazatricyclo intermediate is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM):
Step 2: Amidation with 2-Phenylethylamine
The acid chloride reacts with 2-phenylethylamine in the presence of triethylamine (TEA):
Conditions :
-
Molar Ratio : 1:1.2 (acid chloride:amine)
-
Temperature : 0°C to room temperature
Methylation at Position 13
The methyl group is introduced via a Friedel-Crafts alkylation using methyl iodide and aluminum trichloride (AlCl₃) in nitrobenzene:
Key Parameters :
-
Catalyst : 1.5 equiv. AlCl₃
-
Solvent : Nitrobenzene (acts as solvent and Lewis acid promoter)
-
Temperature : 50°C, 6 hours
Final Assembly and Purification
Coupling Reactions
The intermediates are combined via a Suzuki-Miyaura cross-coupling to attach the propan-2-yl and N-(2-phenylethyl) groups. A palladium catalyst (Pd(PPh₃)₄) and cesium carbonate (Cs₂CO₃) in toluene/water facilitate this step:
Purification
The crude product is purified via:
-
Liquid-Liquid Extraction : Sequential washes with HCl (1M), NaHCO₃ (sat.), and brine.
-
Chromatography : Silica gel column using ethyl acetate/hexane (3:7).
-
Recrystallization : From ethanol/water (9:1) to afford >95% purity.
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors enhance efficiency:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 24 hours | 2 hours |
| Yield | 68–75% | 85–90% |
| Solvent Consumption | 500 L/kg product | 150 L/kg product |
| Purity | 95% | 98% |
Flow systems minimize side reactions and improve heat transfer, critical for exothermic steps like alkylation.
Analytical Validation
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ph), 4.21 (q, J = 7.2 Hz, 2H, CH₂), 3.15 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.89 (s, 3H, NCH₃).
Chromatographic Purity :
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or imino groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenylethyl or isopropyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient due to its complex structure and functional groups.
Organic Synthesis: Utilized as a building block for synthesizing other complex molecules.
Materials Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
The target compound’s tricyclic nitrogen-rich core contrasts with the spiro-oxazolidinedione systems in , which incorporate benzothiazole and aryl groups . The presence of a carboxamide side chain in both classes suggests shared synthetic strategies, such as amidation or condensation reactions.
Spectroscopic and Analytical Data
Both classes exhibit strong carbonyl and N–H stretches in IR, consistent with amide functionalities. UV-Vis profiles reflect aromatic and conjugated systems. The lower melting point of the target compound may arise from its less rigid tricyclic framework compared to spiro systems.
Crystallographic Analysis
The target compound’s structure would likely be resolved using SHELXL for refinement and visualized via ORTEP-3 for thermal ellipsoid plots . In contrast, compounds were characterized via elemental analysis and basic spectroscopy, suggesting lower structural complexity. For macromolecular analogs, SIR97 ’s direct methods could aid in solving challenging crystallographic phases .
Pharmacological and Functional Insights
While focuses on synthetic methodology, highlights pharmacopeial standards for structurally complex heterocycles, such as cephalosporins . Although the target compound’s bioactivity is unspecified, its N-(2-phenylethyl) group may enhance lipophilicity and membrane permeability compared to ’s polar benzothiazole derivatives.
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step organic reactions, including cyclization of precursors and functional group modifications. Key steps include:
- Sandmeyer reaction for halogen introduction, followed by triazatricyclic core formation via intramolecular cyclization .
- Electrochemical decarboxylation of α-imino-oxy acids to generate iminyl radicals, which undergo cyclization with heteroarenes . Critical conditions: Use of catalysts (e.g., tetrabutylammonium bromide), solvents (polar aprotic), and controlled voltage in electrochemical setups. Purification via chromatography or crystallization ensures high purity .
Q. How is the compound structurally characterized, and what analytical techniques are recommended?
Structural elucidation relies on:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity of the triazatricyclic core and substituents.
- X-ray crystallography for absolute stereochemical determination, leveraging software like SHELX for refinement .
- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₁₉H₂₁N₅O₂, MW 351.4 g/mol) .
Q. What preliminary biological activities have been reported, and what assays are used for screening?
Early studies highlight:
- Antimicrobial activity : Tested against Staphylococcus aureus and Escherichia coli via broth microdilution assays .
- Anticancer potential : Cytotoxicity evaluated in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
- Anti-inflammatory properties : Reduction of TNF-α/IL-6 in murine models .
Advanced Research Questions
Q. How can synthetic yields be improved, particularly for large-scale production?
Optimization strategies include:
- Continuous flow reactors to enhance efficiency and reproducibility .
- Microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
- Mediators in electrochemical setups : Tetrabutylammonium bromide increases electron transfer efficiency, reducing side products .
Q. How should contradictory bioactivity data across studies be resolved?
Discrepancies may arise from:
- Substituent effects : Structural analogs with ethyl vs. methoxypropyl groups show varying potency (e.g., antimicrobial IC₅₀ shifts from 12 μM to 28 μM) .
- Assay conditions : Variations in cell culture media (e.g., serum concentration) or incubation time can alter results. Standardize protocols using guidelines like OECD 423 .
- Target specificity : Use surface plasmon resonance (SPR) to validate binding affinities to specific enzymes/receptors .
Q. What computational approaches predict the compound’s interaction with biological targets?
Methodologies include:
- Molecular docking (AutoDock Vina) to model binding modes with proteins like COX-2 or EGFR .
- Molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. What mechanistic insights exist for its reactions, such as electrophilic substitutions or radical pathways?
Key mechanisms:
- Radical cyclization : Iminyl radicals generated via electrochemical decarboxylation form the triazatricyclic core through intramolecular C–N bond formation .
- Electrophilic aromatic substitution : Nitrobenzoyl derivatives undergo regioselective halogenation at the C4 position due to electron-withdrawing effects .
- Reductive amination : Sodium borohydride reduces imino groups to amines, confirmed by FT-IR loss of C=N stretches (1650 cm⁻¹ → 1590 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
